molecular formula C24H44O7 B102006 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester CAS No. 16544-70-0

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester

Cat. No.: B102006
CAS No.: 16544-70-0
M. Wt: 444.6 g/mol
InChI Key: AMMPRZCMKXDUNE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester typically involves the esterification of citric acid with hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to remove water formed during the reaction . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester involves its interaction with polymer chains, where it acts as a plasticizer by reducing intermolecular forces and increasing the mobility of polymer chains. This results in enhanced flexibility and reduced brittleness of the polymer . The molecular targets and pathways involved include the ester bonds and hydroxyl groups that interact with the polymer matrix .

Comparison with Similar Compounds

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of flexibility, biodegradability, and compatibility with a wide range of polymers .

Properties

IUPAC Name

trihexyl 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O7/c1-4-7-10-13-16-29-21(25)19-24(28,23(27)31-18-15-12-9-6-3)20-22(26)30-17-14-11-8-5-2/h28H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMPRZCMKXDUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333950
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16544-70-0
Record name Trihexyl citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16544-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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